
beta-Gentiobiose
Overview
Description
Beta-gentiobiose: is a disaccharide composed of two units of D-glucose joined with a β(1→6) linkage. It is a white crystalline solid that is soluble in water or hot methanol. This compound is incorporated into the chemical structure of crocin, the compound that gives saffron its color. It is also a product of the caramelization of glucose .
Mechanism of Action
Target of Action
Beta-Gentiobiose, also known as Gentiobiose, is a natural plant metabolite that has been isolated from members of the Gentianaceae family . Its primary target is the TAS2R16 receptor , which is a bitter taste receptor found in humans .
Mode of Action
This compound acts as an agonist for the TAS2R16 receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the TAS2R16 receptor and activates it .
Biochemical Pathways
This compound is involved in the cellulase induction pathway in certain fungi like Talaromyces . It acts on polysaccharides to form a mixture of disaccharides and their transglycosylated derivatives . This process is crucial for the breakdown of cellulose, a complex carbohydrate found in the cell walls of plants .
Result of Action
The activation of the TAS2R16 receptor by this compound results in the perception of a bitter taste . In Talaromyces, the presence of this compound leads to an increase in cellulase synthesis, which is crucial for the breakdown of cellulose .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, in the case of Talaromyces, a stoichiometric ratio of 2.5:1 (cellobiose:gentiobiose) was found to be the most effective for stimulating cellulase synthesis . This suggests that the concentration and presence of other sugars can impact the efficacy of this compound.
Biochemical Analysis
Biochemical Properties
Beta-Gentiobiose plays a significant role in biochemical reactions. It is involved in the enzymatic hydrolysis of glucans . The enzymes that interact with this compound are primarily β-glucosidases . These enzymes belong to the glycoside hydrolase family and catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, including disaccharides, aryl-β-D-glucosides, cyanogenic glucosides, alkyl-β-D-glucosides, and other short-chain oligosaccharides, to release glucose .
Cellular Effects
This compound has been observed to have effects on various types of cells and cellular processes. For instance, in Talaromyces cellulolyticus, a hypercellulolytic fungal strain, this compound was found to induce cellulase production . This suggests that this compound can influence cell function by modulating enzyme production.
Molecular Mechanism
The molecular mechanism of action of this compound primarily involves its interaction with β-glucosidases. These enzymes catalyze the hydrolysis of the glycosidic bonds in beta-D-glucosides and various oligosaccharides, leading to the release of glucose . This process involves binding interactions with the enzymes, potentially leading to enzyme activation and changes in gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For example, in a study on cellulase production in Talaromyces cellulolyticus, it was found that a specific ratio of cellobiose to this compound led to a significant increase in cellulase synthesis . This suggests that this compound may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the enzymatic hydrolysis of glucans . This process is part of the carbohydrate metabolic pathway . The enzymes that interact with this compound, primarily β-glucosidases, play a crucial role in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-gentiobiose can be synthesized through enzymatic hydrolysis of glucans, including pustulan and β-1,3-1,6-glucan . The enzymatic synthesis involves the use of β-glucosidases, which hydrolyze the glycosidic bond of a carbohydrate moiety to release non-reducing terminal glycosyl residues .
Industrial Production Methods: Industrial production of this compound involves extraction from raw materials and enzymatic conversion. The extraction method yields this compound from the roots or stems of gentian and bitter almond benzene. It can also be purified from the by-products of acid-hydrolyzed starch .
Chemical Reactions Analysis
Types of Reactions: Beta-gentiobiose undergoes various chemical reactions, including oxidation, reduction, and substitution. It has a beta-glycoside link, originating at C-1 in ring A and terminating at C-6 in ring B .
Common Reagents and Conditions: Common reagents used in these reactions include Tollen’s reagent for oxidation, which oxidizes this compound as it is a reducing sugar .
Major Products: The major products formed from these reactions include gentiooligosaccharides, which are new functional oligosaccharides consisting of two or more D-glucose linked through β-1,6-glycosidic bonds .
Scientific Research Applications
Enzymatic Applications
Enzymatic Synthesis of Gentiooligosaccharides (GnOS)
Beta-gentiobiose serves as a substrate for the enzymatic synthesis of gentiooligosaccharides. A study highlighted the use of a thermophilic β-glucosidase from Thermotoga sp. KOL6, which demonstrated high transglycosylation activity leading to significant yields of gentiobiose and other oligosaccharides. The optimal conditions allowed for a yield of 144.3 g/L of GnOS, marking it as a promising candidate for industrial applications due to its thermostability and efficiency in high-temperature reactions .
Table 1: Yield of GnOS from Different β-Glucosidases
Source | Yield (g/L) | Substrate Concentration (g/L) |
---|---|---|
Thermotoga sp. KOL6 | 144.3 | 1000 |
Prunus dulcis | 128 | 900 |
Trichoderma viride | 130 | 800 |
Plant Physiology
Role in Dormancy Release
Research has shown that gentiobiose plays a crucial role in the dormancy release of gentian overwintering buds (OWBs). The concentration of gentiobiose increases prior to budbreak, acting as a signaling molecule that triggers metabolic pathways involved in dormancy regulation. Exogenous application of gentiobiose induced budbreak in vitro, suggesting its potential use in horticulture to enhance flowering and growth in gentian species .
Food Science
Flavor Enhancement
this compound is recognized for its potential as a flavor enhancer due to its refreshing bitter taste. Its hydrolysis products are utilized in food processing to improve the sensory attributes of various products. Studies indicate that gentiobiose can be produced through the enzymatic conversion of β-1,6-glucans, making it valuable in developing new flavors and improving food quality .
Reproductive Biology
Cryopreservation of Sperm
Recent findings suggest that incorporating this compound into sperm freezing media enhances sperm motility and viability during cryopreservation. A study indicated that a concentration of 0.05M gentiobiose significantly improved total motility compared to other concentrations, highlighting its potential in reproductive technologies and animal breeding .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to beta-gentiobiose include cellobiose, maltose, and gentiotriose . These compounds are also disaccharides composed of two units of glucose joined by glycosidic linkages.
Uniqueness: this compound is unique due to its β(1→6) linkage, which differentiates it from other disaccharides like cellobiose and maltose that have β(1→4) and α(1→4) linkages, respectively . This unique linkage contributes to its distinct properties and applications in various fields.
Biological Activity
Beta-gentiobiose, a disaccharide composed of two glucose units linked by a β(1→6) glycosidic bond, has garnered interest for its potential biological activities and applications. This article explores the biological activity of this compound, highlighting its role in plant physiology, enzymatic synthesis, and potential therapeutic applications.
Chemical Structure and Properties
This compound (C₁₂H₂₂O₁₁) is classified as a glycosylglucose. Its structural formula indicates that it consists of two beta-D-glucose residues linked through a β(1→6) bond, which is significant for its biological functions and interactions with enzymes .
1. Role in Plant Dormancy and Budbreak
Recent studies have shown that this compound plays a crucial role in the dormancy and budbreak of gentian plants. Research indicates that gentiobiose accumulates during specific stages of dormancy and is involved in signaling pathways that regulate budbreak.
- Mechanism of Action : The accumulation of gentiobiose is linked to the activation of invertase and the inactivation of β-glucosidase, suggesting that it is not primarily used as an energy source but rather as a signaling molecule. When exogenous gentiobiose is applied, it induces budbreak in cultured overwintering buds (OWBs) by increasing levels of sulfur-containing amino acids, glutathione (GSH), and ascorbate (AsA) .
- Metabolomic Analysis : A targeted metabolome analysis revealed that gentiobiose concentrations peak during early and late dormancy stages, correlating with metabolic changes that facilitate budbreak. This suggests that gentiobiose may be hydrolyzed from gentianose, subsequently providing glucose for energy production necessary for bud development .
2. Enzymatic Synthesis
The enzymatic preparation of gentiobiose has been explored using various β-glucosidases. A notable study utilized a thermophilic β-glucosidase from Thermotoga sp. KOL6, demonstrating high yields of gentiobiose through optimized reaction conditions.
- Yield Optimization : The study reported a maximum yield of 144.3 g/L of gentiobiose when glucose was used as a substrate, showcasing the enzyme's potential for industrial applications due to its thermophilic properties .
- Substrate Specificity : The enzyme exhibited high substrate specificity for gentiobiose and sophorose, indicating its potential utility in producing gentio-oligosaccharides (GnOS) on an industrial scale .
Therapeutic Potential
While the primary focus has been on its role in plant biology and enzymatic synthesis, there are emerging interests in the therapeutic potential of this compound.
- Immunomodulatory Effects : Preliminary studies suggest that oligosaccharides like gentiobiose may possess immunomodulatory properties, potentially influencing immune responses and inflammation . Further research is required to elucidate these effects comprehensively.
- Potential Applications : Given its role in signaling within plants, this compound may also have applications in agriculture to enhance crop resilience and growth by manipulating dormancy cycles.
Summary of Findings
The biological activity of this compound is multifaceted, encompassing roles in plant physiology and potential therapeutic applications. Key findings include:
Aspect | Findings |
---|---|
Plant Dormancy | Accumulates during dormancy; acts as a signaling molecule for budbreak |
Enzymatic Synthesis | High yields achieved using thermophilic β-glucosidase; significant industrial potential |
Therapeutic Potential | Possible immunomodulatory effects; requires further investigation |
Case Studies
- Gentian Plant Study : Demonstrated that this compound plays a crucial role in regulating dormancy and promoting budbreak through metabolic signaling pathways .
- Enzymatic Production Study : Highlighted the efficiency of using thermophilic enzymes for synthesizing gentiobiose, with implications for large-scale production .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRVVLDZNNYCBX-LIZSDCNHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317544 | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5996-00-9 | |
Record name | β-Gentiobiose | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5996-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gentiobiose, beta- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005996009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | β-Gentiobiose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GENTIOBIOSE, .BETA.- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2VA1H3TIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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